molecular formula C11H11BrN2S B12935891 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole CAS No. 139477-06-8

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B12935891
CAS No.: 139477-06-8
M. Wt: 283.19 g/mol
InChI Key: RKETZVBQTUSNLM-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable acid catalyst to yield the desired imidazo[2,1-b]thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole involves its interaction with various molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit cytochrome P450 enzymes, affecting drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is unique due to its dual imidazole-thiazole structure, which imparts a broad spectrum of biological activities. Its bromophenyl group also allows for further functionalization, making it a versatile scaffold for drug development .

Properties

CAS No.

139477-06-8

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

6-(3-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H11BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6,10H,4-5,7H2

InChI Key

RKETZVBQTUSNLM-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(CN21)C3=CC(=CC=C3)Br

Origin of Product

United States

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